Ethyl 7-(3-nitrophenyl)-7-oxoheptanoate
Description
Ethyl 7-(3-nitrophenyl)-7-oxoheptanoate emerges as a compound of interest at the intersection of several key areas of organic chemistry. Its structure is a confluence of functionalities that are individually well-studied, yet their combination in a single molecule offers a unique platform for complex molecular construction. The strategic placement of a nitro group on the aromatic ring, coupled with a keto-ester chain, provides multiple sites for chemical modification, making it a valuable intermediate for the synthesis of a diverse array of more complex molecules.
Nitroaromatic compounds are fundamental building blocks in organic synthesis, primarily due to the versatile reactivity of the nitro group. researchgate.netuts.edu.au This electron-withdrawing group can be readily transformed into a variety of other functional groups, such as amines, which are prevalent in pharmaceuticals and agrochemicals. researchgate.netfrontiersin.org The presence of a ketone group further enhances the synthetic utility, as ketones are central to a vast number of carbon-carbon bond-forming reactions. rsc.orgsciencedaily.com
The ester functionality, in this case, an ethyl ester, provides another reactive handle. Esters are common intermediates in the synthesis of fine chemicals and pharmaceuticals. ontosight.ai The combination of these three functionalities—nitro, ketone, and ester—in this compound creates a molecule with a rich and varied chemical personality, capable of participating in a wide range of chemical transformations.
| Functional Group | Significance in Organic Synthesis |
| Nitro Group | Precursor to amines, directs aromatic substitution, activates adjacent positions. researchgate.netfrontiersin.org |
| Ketone Group | Site for nucleophilic attack, enolate formation, and various C-C bond-forming reactions. rsc.orgsciencedaily.com |
| Ester Group | Can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or participate in transesterification. ontosight.ai |
A synthon is a conceptual unit within a molecule that can be formed or converted by a known synthetic operation. This compound can be considered a multifunctional synthon, offering several strategic advantages in the design of synthetic pathways. The distinct reactivity of its functional groups allows for selective transformations, enabling the stepwise construction of complex molecular frameworks.
For instance, the nitro group can be selectively reduced to an amine without affecting the ketone or ester under specific conditions. This resulting aminophenyl ketone can then serve as a precursor for the synthesis of various heterocyclic compounds, such as quinolines or indoles, which are common motifs in biologically active molecules. nih.gov The aliphatic chain with the ester can be modified through reactions at the alpha-carbon to the ester or through hydrolysis and subsequent derivatization of the resulting carboxylic acid.
The reactivity of this compound is a direct consequence of its structural features. The molecule can be dissected into three key regions: the 3-nitrophenyl group, the heptanoyl chain with the ketone, and the ethyl ester terminus.
The 3-nitrophenyl group is electron-deficient due to the strong electron-withdrawing nature of the nitro group. This deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group. The nitro group itself is a key site of reactivity, being readily reducible to an amino group.
The ketone at the 7-position is a primary site for nucleophilic addition reactions. The carbonyl carbon is electrophilic and will react with a variety of nucleophiles, including organometallic reagents and enamines. The adjacent methylene (B1212753) group is activated and can be deprotonated to form an enolate, which can then participate in a range of alkylation and condensation reactions.
The ethyl ester at the other end of the aliphatic chain is also susceptible to nucleophilic attack, although generally less reactive than the ketone. It can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or undergo transesterification with other alcohols.
| Structural Feature | Inherent Reactivity | Potential Transformations |
| 3-Nitrophenyl Group | Electron-deficient aromatic ring, reducible nitro group. | Nucleophilic aromatic substitution, reduction to aniline (B41778) derivative. frontiersin.org |
| 7-Oxo Group (Ketone) | Electrophilic carbonyl carbon, enolizable alpha-protons. | Grignard reactions, Wittig reactions, aldol (B89426) condensations. rsc.org |
| Ethyl Heptanoate (B1214049) Chain | Ester functionality. | Hydrolysis, reduction, transesterification, Claisen condensation. ontosight.ai |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 7-(3-nitrophenyl)-7-oxoheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-2-21-15(18)10-5-3-4-9-14(17)12-7-6-8-13(11-12)16(19)20/h6-8,11H,2-5,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YONPKNDMBHHTFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645723 | |
| Record name | Ethyl 7-(3-nitrophenyl)-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898777-55-4 | |
| Record name | Ethyl 7-(3-nitrophenyl)-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Methodologies for the Chemical Synthesis of Ethyl 7 3 Nitrophenyl 7 Oxoheptanoate
Retrosynthetic Dissection and Precursor Selection
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. The primary disconnections for Ethyl 7-(3-nitrophenyl)-7-oxoheptanoate are identified at the carbon-carbon bond between the aromatic ring and the acyl group, and at the ester linkage.
Primary Disconnections and Precursor Identification:
| Disconnection Point | Bond Type | Precursors Identified | Rationale |
| C(aromatic)-C(O) | C-C | 3-Nitrobenzene and a 7-oxoheptanoate derivative | This disconnection suggests a Friedel-Crafts acylation, a classic method for forming aryl ketones. |
| C(O)-O(ethyl) | C-O | 7-(3-nitrophenyl)-7-oxoheptanoic acid and ethanol (B145695) | This points towards a standard esterification reaction as a final step. |
Based on this analysis, two primary synthetic strategies emerge. The first involves the Friedel-Crafts acylation of nitrobenzene (B124822) with a suitable heptanoyl derivative. The second strategy involves the synthesis of 7-(3-nitrophenyl)-7-oxoheptanoic acid followed by esterification. The selection of precursors is critical and is dictated by factors such as commercial availability, cost, and reactivity.
Table of Potential Precursors:
| Precursor Molecule | Role in Synthesis | Commercial Availability |
| 3-Nitrobenzoic acid | Source of the 3-nitrophenyl ketone moiety | Readily available |
| Heptanedioic acid | Backbone of the heptanoate (B1214049) chain | Readily available |
| Nitrobenzene | Aromatic starting material | Readily available |
| Ethyl 7-chloro-7-oxoheptanoate | Acylating agent in Friedel-Crafts reaction | Synthesizable from precursors |
| Ethanol | Source of the ethyl group in the ester | Readily available |
Targeted Synthetic Routes
Several targeted synthetic routes can be designed based on the retrosynthetic analysis. These routes focus on the strategic formation of the key structural motifs within the target molecule.
Friedel-Crafts Acylation Approaches to the 3-Nitrophenyl Ketone Moiety
The Friedel-Crafts acylation is a cornerstone of this synthesis, aiming to form the bond between the 3-nitrophenyl group and the heptanoyl chain. wikipedia.orgkhanacademy.orgorganic-chemistry.org This reaction typically involves the reaction of an aromatic compound with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.org
A plausible approach is the acylation of nitrobenzene with an activated derivative of heptanedioic acid monoester, such as ethyl 7-chloro-7-oxoheptanoate. However, a significant challenge in this approach is the strong deactivating effect of the nitro group on the benzene (B151609) ring, which makes it less reactive towards electrophilic aromatic substitution. libretexts.orgreddit.com Consequently, harsh reaction conditions, such as higher temperatures and a stoichiometric amount or more of the Lewis acid catalyst, are generally required. wikipedia.org The nitro group is a meta-director, which would theoretically lead to the desired 3-substituted product.
An alternative Friedel-Crafts strategy involves the acylation of benzene with 3-nitrobenzoyl chloride. The resulting 3-nitrobenzophenone would then require further elaboration to introduce the rest of the heptanoate chain, a multi-step and potentially lower-yielding process.
Esterification Protocols for the Ethyl Heptanoate Segment
The formation of the ethyl ester is a crucial step that can be performed at various stages of the synthesis. The most common method is the Fischer esterification of the corresponding carboxylic acid, 7-(3-nitrophenyl)-7-oxoheptanoic acid, with ethanol in the presence of a strong acid catalyst like sulfuric acid. khanacademy.org This is an equilibrium-driven reaction, and to achieve high yields, it is often necessary to remove water as it is formed or use a large excess of ethanol.
Comparison of Esterification Methods:
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Fischer Esterification | Carboxylic acid, ethanol, strong acid (e.g., H₂SO₄) | Reflux | Simple, inexpensive reagents | Reversible reaction, may require removal of water |
| Acyl Chloride Method | Carboxylic acid converted to acyl chloride (e.g., with SOCl₂), then reacted with ethanol | Often at room temperature | High yield, irreversible | Requires an extra step to form the acyl chloride |
Formation of the Heptanoyl Chain and Introduction of the Carbonyl at C-7
The construction of the seven-carbon chain with a carbonyl group at the seventh position can be achieved through various synthetic methodologies. One approach involves starting with a precursor that already contains the seven-carbon chain, such as heptanedioic acid. This can be converted to its monoester monochloride, ethyl 7-chloro-7-oxoheptanoate, which can then be used in a Friedel-Crafts acylation.
Alternatively, the chain can be built step-wise. For instance, a shorter chain aldehyde could undergo a series of carbon-carbon bond-forming reactions, such as Wittig or Grignard reactions, to extend the chain to the desired length. The carbonyl group at C-7 is typically introduced as part of the acylating agent in the Friedel-Crafts reaction.
Directed Aromatic Functionalization Strategies for the Nitro Group
In most synthetic strategies for this compound, the nitro group is introduced early in the synthesis by starting with a nitrated precursor like nitrobenzene or 3-nitrobenzoic acid. The nitro group is a strong deactivating group and a meta-director in electrophilic aromatic substitution. reddit.com This directing effect is advantageous if the key bond-forming step is a Friedel-Crafts acylation on a pre-nitrated ring.
If the synthesis were to proceed by nitrating a pre-formed aryl ketone, the existing acyl group, also a meta-director, would reinforce the regioselectivity of the nitration to the desired 3-position. However, the presence of two deactivating groups on the aromatic ring would make the nitration reaction significantly more challenging, requiring potent nitrating agents and forcing conditions.
Optimization of Reaction Conditions and Reagent Selection
The successful synthesis of this compound hinges on the careful optimization of reaction conditions and the judicious selection of reagents for each synthetic step.
Key Parameters for Optimization in Friedel-Crafts Acylation:
| Parameter | Importance | Typical Conditions and Considerations |
| Lewis Acid Catalyst | Crucial for activating the acylating agent. | Aluminum chloride (AlCl₃) is the most common, but others like FeCl₃ or ZnCl₂ can be used. wikipedia.org A stoichiometric amount is often necessary due to complexation with the product ketone. wikipedia.org |
| Solvent | Can significantly influence reaction rate and selectivity. | Non-polar, aprotic solvents like dichloromethane, carbon disulfide, or nitrobenzene itself are often used. |
| Temperature | Affects reaction rate and potential side reactions. | Due to the deactivated nature of nitrobenzene, higher temperatures may be required, but this can also lead to decomposition or side reactions. |
| Reaction Time | Needs to be sufficient for the reaction to go to completion. | Monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). |
For the esterification step, optimization involves controlling the equilibrium. This can be achieved by using a Dean-Stark apparatus to remove water azeotropically or by using a large excess of the alcohol reactant.
The selection of reagents should also consider factors beyond reactivity, including safety, cost, and environmental impact. For example, while thionyl chloride is effective for converting carboxylic acids to acyl chlorides, it is highly corrosive and toxic, necessitating careful handling.
Solvent Effects on Reaction Efficiency and Selectivity
The choice of solvent in Friedel-Crafts acylation significantly impacts reaction efficiency and product selectivity by influencing the solubility of reactants, the stability of intermediates, and the activity of the catalyst.
Traditionally, non-polar solvents like carbon disulfide (CS₂) and halogenated hydrocarbons such as dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE) have been employed. stackexchange.comresearchgate.net In non-polar solvents, the electrophilic acylium ion and the catalyst can form a reactive complex, but the solubility of the catalyst-product complex can be low, sometimes leading to precipitation. stackexchange.com
Polar solvents have also been widely used. Notably, nitrobenzene itself is a common solvent for Friedel-Crafts reactions. askfilo.comechemi.com Its use is advantageous because its aromatic ring is strongly deactivated towards electrophilic substitution, rendering it inert under the reaction conditions. quora.comquora.com Furthermore, its high boiling point (210.9 °C) allows for reactions to be conducted at elevated temperatures, which is often necessary for deactivating substrates. echemi.com The polarity of nitrobenzene can also help to keep the intermediate complexes in solution. stackexchange.com
Modern approaches have focused on greener solvent alternatives. Ionic liquids (ILs), such as those based on the 1-butyl-3-methylimidazolium ([bmim]) cation, have emerged as promising media. bombaytechnologist.inliv.ac.uk They can act as both the solvent and co-catalyst, often leading to enhanced reaction rates, higher conversions, and improved selectivity compared to conventional organic solvents. liv.ac.uktandfonline.com Propylene carbonate is another environmentally friendly solvent that has been shown to be effective for Friedel-Crafts acylations. nih.gov
| Solvent | Type | Key Characteristics | Impact on Reaction | Reference |
|---|---|---|---|---|
| Carbon Disulfide (CS₂) | Non-Polar | Low boiling point, toxic, flammable. | Often favors kinetic product formation. | stackexchange.com |
| 1,2-Dichloroethane (DCE) | Halogenated | Higher boiling point than CS₂, toxic. | Commonly used, allows for higher temperatures. | researchgate.net |
| Nitrobenzene | Polar Aprotic | High boiling point, inert to reaction, toxic. | Allows for high reaction temperatures, necessary for deactivated substrates. Can favor thermodynamic products. | stackexchange.comaskfilo.com |
| Ionic Liquids (e.g., [bmim][BF₄]) | Green Solvent | Negligible vapor pressure, recyclable, can have catalytic activity. | Can enhance reaction rates and selectivity; facilitates catalyst recycling. | liv.ac.uktandfonline.com |
| Propylene Carbonate (PC) | Green Solvent | Biodegradable, low toxicity, high boiling point. | Demonstrated high efficiency for catalytic Friedel-Crafts reactions. | nih.gov |
Catalytic Systems for Enhanced Yields and Purity
The catalyst is central to the Friedel-Crafts acylation, as it generates the highly electrophilic acylium ion from the acylating agent.
Traditional Lewis Acids The conventional catalysts are strong Lewis acids, with aluminum chloride (AlCl₃) being the most common. masterorganicchemistry.com Other examples include ferric chloride (FeCl₃), boron trifluoride (BF₃), and titanium tetrachloride (TiCl₄). ruc.dk A major drawback of these catalysts is that they form a stable complex with the aryl ketone product, which is also a Lewis base. organic-chemistry.org Consequently, more than a stoichiometric amount of the "catalyst" is typically required, complicating product purification and generating significant waste. organic-chemistry.org
Modern and Heterogeneous Catalysts To overcome the limitations of traditional catalysts, significant research has focused on developing catalytic and recyclable systems.
Metal Triflates: Lanthanide and metal triflates (e.g., Cu(OTf)₂) are water-tolerant Lewis acids that can be used in catalytic amounts, offering higher efficiency and easier handling. liv.ac.ukruc.dk
Solid Acid Catalysts: Heterogeneous catalysts offer significant advantages in terms of product separation, catalyst recovery, and reusability. eurekaselect.com Examples include:
Zeolites: These microporous aluminosilicates provide shape selectivity and strong acid sites. researchgate.net
Sulfated Zirconia: A solid superacid that has proven effective in acylating aromatic compounds. rsc.org
Acid-treated Clays: Montmorillonite clays can be used as eco-friendly, selective, and reusable catalysts. acs.org
Ionic Liquids: Certain ionic liquids, particularly those containing chloroaluminates like [emim]Cl–AlCl₃, can function as both the solvent and the Lewis acid catalyst. liv.ac.uk This dual role can simplify the reaction setup and enhance catalytic activity. tandfonline.comresearchgate.net
Metal- and Halogen-Free Systems: To further improve the environmental profile of the reaction, methodologies that avoid metals and halogens have been developed. For instance, methanesulfonic anhydride can be used to promote the acylation of aromatic compounds with carboxylic acids, producing minimal waste. organic-chemistry.orgacs.org
| Catalyst System | Type | Typical Loading | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|
| Aluminum Chloride (AlCl₃) | Traditional Lewis Acid | Stoichiometric or greater | Highly effective, readily available. | Generates large amounts of waste, moisture-sensitive, difficult to recycle. | organic-chemistry.orgmasterorganicchemistry.com |
| Ferric Chloride (FeCl₃) | Traditional Lewis Acid | Stoichiometric or catalytic | Less expensive than AlCl₃. Can be used in catalytic amounts under certain conditions. | Can require high temperatures; stoichiometric amounts often still needed. | nih.gov |
| Copper(II) Triflate (Cu(OTf)₂) | Modern Lewis Acid | Catalytic (e.g., 5-10 mol%) | Water-tolerant, recyclable, high activity. | Higher cost than traditional catalysts. | liv.ac.uk |
| Zeolites | Heterogeneous Solid Acid | Catalytic | Reusable, easy to separate, shape-selective. | Can be deactivated by product inhibition; may require high temperatures. | researchgate.net |
| Sulfated Zirconia | Heterogeneous Solid Acid | Catalytic | Highly active superacid, reusable. | Preparation can be complex. | rsc.org |
| Methanesulfonic Anhydride | Metal-Free Reagent | Stoichiometric | Avoids metal and halogen waste. | Not a true catalyst; used in stoichiometric amounts. | organic-chemistry.orgacs.org |
Temperature, Pressure, and Stoichiometric Considerations
The physical parameters of the Friedel-Crafts acylation must be carefully controlled to maximize the yield and purity of this compound.
Temperature: Reaction temperature is a critical variable. For deactivated substrates like nitrobenzene, higher temperatures are generally required to overcome the energy barrier for the electrophilic substitution. libretexts.org For example, while some acylations proceed at room temperature or below, reactions on deactivated rings may require heating to 80 °C or higher. researchgate.netnih.gov However, excessively high temperatures can lead to the formation of side products or decomposition. researchgate.net The optimal temperature balances a reasonable reaction rate with the minimization of undesired byproducts.
Pressure: Friedel-Crafts acylations are typically conducted at atmospheric pressure in the liquid phase. Pressure is not a significant variable unless highly volatile solvents or reactants are used at temperatures above their boiling points, in which case a sealed reaction vessel would be necessary. Industrial processes may use elevated pressure to keep reactants in the liquid phase at higher temperatures. libretexts.org
Stoichiometry: As previously mentioned, when using traditional Lewis acids like AlCl₃, a stoichiometric amount (or even an excess) relative to the acylating agent is necessary. organic-chemistry.org This is because the catalyst forms a complex with the carbonyl oxygen of the ketone product, deactivating the catalyst. This complex is typically hydrolyzed during aqueous workup to release the final product. organic-chemistry.org The development of truly catalytic systems, such as those using metal triflates or heterogeneous catalysts, is a key area of research to improve the efficiency and sustainability of the reaction by reducing the required amount of promoter. ruc.dkresearchgate.net For instance, some efficient systems use as little as 2-5 mol% of the catalyst. nih.gov
Green Chemistry Principles in Synthetic Route Design for this compound
Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact. acs.org This involves re-evaluating every aspect of the traditional Friedel-Crafts acylation.
Prevention of Waste: The ideal synthesis would use catalytic rather than stoichiometric reagents to minimize waste. organic-chemistry.orgacs.org Using recyclable heterogeneous catalysts like zeolites or sulfated zirconia aligns with this principle. eurekaselect.comrsc.org
Atom Economy: Using an acid anhydride as the acylating agent instead of an acyl chloride can improve atom economy, as the byproduct is a carboxylic acid (which can potentially be recovered) rather than corrosive HCl gas.
Less Hazardous Chemical Synthesis: This principle encourages replacing hazardous chemicals. Traditional solvents like nitrobenzene and chlorinated hydrocarbons should be replaced with safer alternatives like propylene carbonate or ionic liquids. bombaytechnologist.innih.gov
Safer Solvents and Auxiliaries: The use of solvent-free reaction conditions, where possible, is an excellent green approach. ruc.dk Microwave-assisted solvent-free synthesis can dramatically reduce reaction times and eliminate the need for volatile organic solvents. ruc.dk
Use of Catalysis: The use of catalytic reagents is superior to stoichiometric ones. researchgate.net The development of highly active, solid-supported, and recyclable Lewis or Brønsted acid catalysts is a cornerstone of green Friedel-Crafts chemistry. eurekaselect.comnih.gov
| Green Chemistry Principle | Traditional Approach (Friedel-Crafts) | Greener Alternative | Reference |
|---|---|---|---|
| Prevention of Waste | Stoichiometric AlCl₃ catalyst, generating Al(OH)₃ waste. | Use of recyclable heterogeneous catalysts (e.g., zeolites, clays). | eurekaselect.comresearchgate.net |
| Safer Solvents | Use of nitrobenzene or chlorinated solvents (e.g., DCE). | Use of ionic liquids, propylene carbonate, or solvent-free conditions. | bombaytechnologist.innih.govruc.dk |
| Energy Efficiency | Conventional heating for extended periods (hours). | Microwave-assisted synthesis to reduce reaction times to minutes. | ruc.dk |
| Catalysis | Stoichiometric Lewis acids (AlCl₃, FeCl₃). | Truly catalytic systems (metal triflates, solid acids). | liv.ac.ukrsc.org |
| Less Hazardous Reagents | Acyl chlorides, which produce HCl gas. | Carboxylic acids or anhydrides with metal-free promoters (e.g., methanesulfonic anhydride). | organic-chemistry.orgacs.org |
Elucidating the Chemical Reactivity and Transformative Potential of Ethyl 7 3 Nitrophenyl 7 Oxoheptanoate
Reactions Involving the Ketone Carbonyl Group (C=O at C-7)
The ketone functionality is a key center of reactivity in Ethyl 7-(3-nitrophenyl)-7-oxoheptanoate. Its electrophilic carbon atom is susceptible to attack by nucleophiles, and the adjacent α-protons exhibit enhanced acidity, enabling enolate formation.
Nucleophilic Additions and Condensations
Nucleophilic addition is a fundamental reaction of ketones. The electron-withdrawing nature of the 3-nitrophenyl group is expected to enhance the electrophilicity of the carbonyl carbon at C-7, making it more susceptible to attack by various nucleophiles.
The reduction of the ketone group in this compound to a secondary alcohol, Ethyl 7-hydroxy-7-(3-nitrophenyl)heptanoate, is a common transformation. A significant challenge in this reaction is the chemoselective reduction of the ketone in the presence of both an ester and a nitro group.
Mild reducing agents are required to avoid the reduction of the nitro group to an amine. Sodium borohydride (B1222165) (NaBH₄) is a suitable reagent for this purpose, as it is generally selective for aldehydes and ketones over esters and nitro groups, especially under controlled conditions. Another effective, though milder, reagent is sodium cyanoborohydride (NaCNBH₃), which is known for its high selectivity in reducing imines but can also be used for the selective reduction of ketones in the presence of other reducible functional groups. The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695) at moderate temperatures.
| Reagent | Product | Typical Conditions | Selectivity Notes |
| Sodium Borohydride (NaBH₄) | Ethyl 7-hydroxy-7-(3-nitrophenyl)heptanoate | Methanol or Ethanol, 0°C to room temp. | Generally selective for the ketone over the ester and nitro group. |
| Sodium Cyanoborohydride (NaCNBH₃) | Ethyl 7-hydroxy-7-(3-nitrophenyl)heptanoate | Protic solvent, mild acidic or neutral pH | Highly selective; the nitro group is stable under these conditions. |
Olefination reactions provide a powerful method for converting the ketone's C=O bond into a C=C double bond.
The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent) to transform ketones into alkenes. For this compound, this reaction would lead to the formation of an alkene at the C-7 position. The reactivity of the ylide is crucial; unstabilized ylides (e.g., Ph₃P=CH₂) tend to be more reactive and may present challenges with sterically hindered ketones, though they are effective for introducing a methylene (B1212753) group. Stabilized ylides, which contain an electron-withdrawing group, are less reactive but often provide higher E-alkene selectivity.
The Horner-Wadsworth-Emmons (HWE) reaction is a variation of the Wittig reaction that uses phosphonate (B1237965) carbanions. These reagents are generally more nucleophilic than the corresponding phosphorus ylides, allowing them to react efficiently with a broader range of ketones, including those that are sterically hindered. A key advantage of the HWE reaction is that it typically favors the formation of the thermodynamically more stable (E)-alkene. The water-soluble phosphate (B84403) byproduct of the HWE reaction also simplifies product purification compared to the triphenylphosphine (B44618) oxide generated in the Wittig reaction.
| Reaction | Reagent Type | Expected Product | Key Features |
| Wittig | Phosphorus Ylide (e.g., Ph₃P=CHR) | Ethyl 7-alkenyl-7-(3 |
Alpha-Functionalization Reactions
Enolization and Enolate Chemistry
The presence of α-hydrogens adjacent to the ketone carbonyl group allows this compound to undergo enolization to form an enol or an enolate ion under appropriate basic or acidic conditions. The acidity of these α-hydrogens is a key determinant of the compound's reactivity in various condensation and substitution reactions. The formation of the enolate is a critical step that opens up a wide range of synthetic possibilities.
The enolate can act as a nucleophile, reacting with various electrophiles. The regioselectivity of enolate formation is influenced by both kinetic and thermodynamic control. Deprotonation at the less substituted α-carbon is typically favored under kinetic control (using a bulky, strong base at low temperatures), while the more substituted and thermodynamically more stable enolate is formed under thermodynamic control (using a smaller, strong base at higher temperatures).
Table 1: Factors Influencing Enolate Formation
| Factor | Description |
| Base Strength | Strong bases, such as lithium diisopropylamide (LDA), are required to fully deprotonate the α-carbon. |
| Solvent | Aprotic solvents like tetrahydrofuran (B95107) (THF) are commonly used to prevent protonation of the enolate. |
| Temperature | Low temperatures (e.g., -78 °C) are often employed to control the regioselectivity and prevent side reactions. |
| Steric Hindrance | Bulky bases favor the formation of the kinetic enolate by abstracting the more accessible proton. |
Alpha-Halogenation and Subsequent Transformations
The enolate of this compound can undergo α-halogenation by reacting with electrophilic halogenating agents such as N-bromosuccinimide (NBS) or molecular halogens (Br₂, Cl₂). This reaction proceeds through the nucleophilic attack of the enolate on the halogen. The resulting α-halo ketone is a versatile intermediate for further synthetic transformations.
Subsequent transformations of the α-halo ketone can lead to a variety of products. For instance, elimination reactions in the presence of a base can yield α,β-unsaturated ketones. Alternatively, nucleophilic substitution reactions at the α-carbon can be achieved with various nucleophiles, leading to the introduction of new functional groups.
Table 2: Alpha-Halogenation and Subsequent Reactions
| Reaction | Reagents | Product Type |
| Alpha-Bromination | N-Bromosuccinimide (NBS) | α-Bromo ketone |
| Alpha-Chlorination | Sulfuryl chloride (SO₂Cl₂) | α-Chloro ketone |
| Dehydrohalogenation | Strong base (e.g., pyridine, DBU) | α,β-Unsaturated ketone |
| Nucleophilic Substitution | Nucleophiles (e.g., NaN₃, NaCN) | α-Substituted ketone |
Baeyer-Villiger Oxidation and Related Rearrangements
The Baeyer-Villiger oxidation is a notable reaction of ketones that converts them into esters through the insertion of an oxygen atom adjacent to the carbonyl group. jk-sci.comwikipedia.orgorganic-chemistry.org This reaction is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the groups attached to the carbonyl carbon. jk-sci.comorganic-chemistry.org In the case of this compound, the two groups are the 3-nitrophenyl group and an alkyl chain.
Generally, aryl groups have a higher migratory aptitude than primary alkyl groups. organic-chemistry.orgpw.live Therefore, the Baeyer-Villiger oxidation of this compound is expected to result in the migration of the 3-nitrophenyl group, leading to the formation of an ester where the oxygen atom is inserted between the carbonyl carbon and the aromatic ring. The presence of an electron-withdrawing nitro group on the phenyl ring decreases its migratory aptitude compared to an unsubstituted phenyl ring. pw.live
Table 3: Migratory Aptitude in Baeyer-Villiger Oxidation
| Migrating Group | Relative Migratory Aptitude |
| Tertiary alkyl | Highest |
| Secondary alkyl | High |
| Aryl | Moderate to High |
| Primary alkyl | Low |
| Methyl | Lowest |
Transformations of the Ethyl Ester Functionality
The ethyl ester group in this compound provides another handle for a variety of chemical transformations.
Hydrolytic Cleavage (Acidic and Basic Conditions)
The ester functionality can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions. Acid-catalyzed hydrolysis is a reversible process that involves the protonation of the carbonyl oxygen, followed by nucleophilic attack of water. Base-catalyzed hydrolysis, or saponification, is an irreversible process that proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon.
Table 4: Conditions for Ester Hydrolysis
| Condition | Reagents | Mechanism | Product |
| Acidic | H₂O, H⁺ (e.g., H₂SO₄, HCl) | Reversible nucleophilic acyl substitution | 7-(3-Nitrophenyl)-7-oxoheptanoic acid and ethanol |
| Basic | NaOH or KOH in H₂O/alcohol | Irreversible nucleophilic acyl substitution (Saponification) | Sodium or potassium 7-(3-nitrophenyl)-7-oxoheptanoate and ethanol |
Transesterification Reactions with Various Alcohols
Transesterification is the process of exchanging the ethyl group of the ester with another alkyl or aryl group from an alcohol. This reaction can be catalyzed by either an acid or a base. The reaction is typically driven to completion by using a large excess of the new alcohol or by removing the ethanol that is formed. This allows for the synthesis of a variety of different esters of 7-(3-nitrophenyl)-7-oxoheptanoic acid.
Reductive Transformations to Corresponding Alcohols or Aldehydes
The ethyl ester group can be reduced to either a primary alcohol or an aldehyde depending on the reducing agent used. libretexts.org Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, 7-(3-nitrophenyl)heptane-1,7-diol, after reduction of the ketone as well. libretexts.orgucalgary.ca
To achieve the partial reduction of the ester to an aldehyde, a less reactive reducing agent such as diisobutylaluminium hydride (DIBAL-H) is typically used at low temperatures. libretexts.orgncert.nic.in This allows for the isolation of 7-hydroxy-7-(3-nitrophenyl)heptanal. Selective reduction of the ester in the presence of the ketone can be challenging and may require protection of the keto group.
Table 5: Reduction of the Ethyl Ester Functionality
| Reducing Agent | Product | Notes |
| Lithium aluminum hydride (LiAlH₄) | Primary alcohol | Powerful, non-selective reducing agent. ucalgary.ca |
| Diisobutylaluminium hydride (DIBAL-H) | Aldehyde | Milder reducing agent, reaction is typically run at low temperatures (-78 °C). libretexts.orgncert.nic.in |
Amidation and Other Carboxylic Acid Derivative Formations
The ethyl ester group in this compound can be converted into a variety of other carboxylic acid derivatives, with amidation being a prominent transformation. The reaction of the ester with a primary or secondary amine in the presence of a suitable catalyst or under appropriate conditions yields the corresponding amide.
Amidation:
The direct aminolysis of the ethyl ester can be achieved by heating with an amine. However, to achieve higher yields and milder reaction conditions, various catalytic methods can be employed. Lewis acids, such as trimethylaluminum (B3029685) (AlMe₃), or the use of Grignard reagents, such as isopropyl magnesium chloride (i-PrMgCl), can facilitate the amidation. A common approach involves the in situ formation of an aluminum-amide complex which then reacts with the ester.
A representative, albeit general, reaction for the amidation of an ethyl ester is depicted below:
R-COOEt + R'R''NH → R-CONR'R'' + EtOH
For this compound, this would translate to the formation of N-substituted 7-(3-nitrophenyl)-7-oxoheptanamides. The reaction conditions would need to be carefully controlled to avoid potential side reactions involving the ketone or the nitro group.
| Amine | Product | Potential Conditions |
| Ammonia | 7-(3-nitrophenyl)-7-oxoheptanamide | High temperature and pressure, or enzymatic catalysis |
| Primary Amine (R'NH₂) | N-R'-7-(3-nitrophenyl)-7-oxoheptanamide | Heating, Lewis acid catalysis (e.g., AlMe₃) |
| Secondary Amine (R'R''NH) | N,N-R'R''-7-(3-nitrophenyl)-7-oxoheptanamide | Heating, i-PrMgCl |
Other Carboxylic Acid Derivative Formations:
Beyond amides, the ethyl ester can be a precursor to other carboxylic acid derivatives. Transesterification, for instance, can be accomplished by reacting the ethyl ester with a different alcohol in the presence of an acid or base catalyst. Hydrolysis of the ester to the corresponding carboxylic acid can be achieved under acidic or basic conditions, which then opens the door to the synthesis of acid chlorides and anhydrides.
Reactivity of the 3-Nitrophenyl Moiety
The 3-nitrophenyl group is a key component of the molecule, and its reactivity is dominated by the strongly electron-withdrawing nature of the nitro group.
The nitro group can be reduced to various other nitrogen-containing functional groups depending on the reducing agent and reaction conditions.
Reduction to Amino Group: The most common transformation is the reduction of the nitro group to an amine (aniline derivative). A variety of reagents can accomplish this, including catalytic hydrogenation (e.g., H₂, Pd/C), metal/acid combinations (e.g., Sn/HCl, Fe/HCl), and transfer hydrogenation (e.g., hydrazine (B178648) hydrate (B1144303) with a catalyst). researchgate.net Given the presence of a ketone, chemoselective reduction of the nitro group can be challenging. However, reagents like sodium dithionite (B78146) are known to selectively reduce aromatic nitro groups in the presence of ketones. researchgate.net
Partial Reduction: Under milder conditions, partial reduction to hydroxylamine (B1172632) or azoxy compounds can be achieved. For example, reduction with zinc dust in the presence of ammonium (B1175870) chloride can yield the corresponding hydroxylamine.
| Product | Reagent/Conditions |
| Ethyl 7-(3-aminophenyl)-7-oxoheptanoate | H₂, Pd/C; Sn/HCl; Fe/HCl; Na₂S₂O₄ |
| Ethyl 7-(3-hydroxylaminophenyl)-7-oxoheptanoate | Zn/NH₄Cl |
| Bis(ethyl 7-(3-oxoheptanoyl)phenyl)diazene oxide | NaAsO₂/NaOH |
The 3-nitrophenyl group is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of both the nitro group and the acyl group. organicmystery.com Both of these groups are meta-directing. organicmystery.com Therefore, any electrophilic substitution would be expected to occur at the 5-position of the aromatic ring, and would require harsh reaction conditions.
Conversely, the electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly if a good leaving group is present on the ring. youtube.com While the parent compound does not have a suitable leaving group, this type of reactivity becomes relevant in derivatives.
The 3-nitrophenyl moiety can be functionalized further through palladium-catalyzed cross-coupling reactions after converting the nitro group into a more suitable functional group, such as a halide. unistra.fr This typically involves a two-step process:
Reduction of the nitro group to an amino group, as described previously.
Diazotization of the amino group with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. mnstate.edu
Sandmeyer Reaction: The diazonium salt can then be converted to an aryl halide by treatment with a copper(I) halide (e.g., CuCl, CuBr). wikipedia.org
The resulting ethyl 7-(3-halophenyl)-7-oxoheptanoate can then participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon bonds. nobelprize.org
| Cross-Coupling Reaction | Coupling Partner | Product Type |
| Suzuki Coupling | Arylboronic acid | Biaryl derivative |
| Heck Coupling | Alkene | Aryl-substituted alkene |
| Sonogashira Coupling | Terminal alkyne | Aryl-substituted alkyne |
Chemoselectivity and Regioselectivity in Multi-Functionalized Systems
The presence of multiple functional groups in this compound raises important questions of chemoselectivity and regioselectivity. For instance, in reduction reactions, the choice of reducing agent is crucial to selectively target one functional group over others.
Reduction: A mild reducing agent like sodium borohydride (NaBH₄) would typically reduce the ketone to a secondary alcohol without affecting the ester or the nitro group. jsynthchem.com Conversely, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) would likely reduce both the ketone and the ester. Catalytic hydrogenation can reduce the nitro group and potentially the ketone, depending on the catalyst and conditions. researchgate.net Selective reduction of the nitro group in the presence of a ketone and an ester can be achieved with specific reagent systems, such as NaBH₄ in the presence of transition metal salts like FeCl₂. thieme-connect.comresearchgate.net
Grignard and Organolithium Reagents: These strong nucleophiles would likely react with both the ketone and the ester. Controlling the stoichiometry and reaction temperature could potentially allow for selective reaction at the more reactive ketone functionality.
Cascade and Domino Reactions Incorporating this compound
The structure of this compound lends itself to the design of cascade or domino reactions, where a single set of reagents and conditions initiates a sequence of transformations. For example, a reaction sequence could be initiated by the reduction of the nitro group to an amine. The resulting amino group could then participate in an intramolecular cyclization with the ketone or a derivative of the ester.
One hypothetical domino reaction could involve the reduction of the nitro group, followed by an intramolecular condensation with the ketone to form a cyclic imine, which could then be further reduced or undergo other transformations in the same pot. The success of such a reaction would be highly dependent on the reaction conditions and the relative reactivity of the functional groups. The development of such cascade reactions could provide efficient routes to complex heterocyclic structures. researchgate.netrsc.org
Advanced Spectroscopic and Structural Elucidation of Ethyl 7 3 Nitrophenyl 7 Oxoheptanoate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. By analyzing the chemical environments of ¹H and ¹³C nuclei and their interactions, a complete structural and conformational picture of Ethyl 7-(3-nitrophenyl)-7-oxoheptanoate can be constructed.
¹H NMR for Proton Connectivity and Multiplicities
The proton NMR spectrum provides critical information about the number of different types of protons and their neighboring environments. For this compound, the predicted ¹H NMR spectrum in a standard solvent like CDCl₃ would exhibit distinct signals corresponding to the aromatic and aliphatic protons.
The protons of the 3-nitrophenyl group are expected to appear in the downfield region due to the deshielding effects of the aromatic ring, the ketone, and the strongly electron-withdrawing nitro group. The proton in the 2-position of the ring is predicted to be the most deshielded, appearing as a singlet or a narrowly split triplet. The protons at the 4- and 6-positions are expected to appear as doublets or multiplets, while the proton at the 5-position would likely be a triplet.
The aliphatic chain protons will resonate in the upfield region. The methylene (B1212753) group adjacent to the aromatic ketone (C6-H₂) will be deshielded relative to the other methylene groups, likely appearing as a triplet. The methylene groups of the ethyl ester (O-CH₂) will be deshielded by the adjacent oxygen atom, appearing as a quartet due to coupling with the methyl protons. The methyl protons of the ethyl group (CH₃) will appear as a triplet. The remaining methylene groups of the heptanoate (B1214049) chain will appear as a complex series of multiplets in the intermediate region.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Ar-H (2-position) | 8.6 - 8.8 | s or t | ~1.5 - 2.0 |
| Ar-H (4-position) | 8.3 - 8.5 | d or dd | ~7.5 - 8.0 |
| Ar-H (6-position) | 8.1 - 8.3 | d or dd | ~7.5 - 8.0 |
| Ar-H (5-position) | 7.6 - 7.8 | t | ~7.5 - 8.0 |
| O-CH₂ (ethyl ester) | 4.1 - 4.2 | q | ~7.1 |
| C6-H₂ (adjacent to C=O) | 2.9 - 3.1 | t | ~7.3 |
| C2-H₂ (adjacent to ester C=O) | 2.2 - 2.4 | t | ~7.4 |
| C3-H₂, C4-H₂, C5-H₂ | 1.3 - 1.8 | m | - |
| CH₃ (ethyl ester) | 1.2 - 1.3 | t | ~7.1 |
¹³C NMR for Carbon Skeleton Analysis and Hybridization States
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The predicted spectrum of this compound will show distinct signals for each unique carbon atom.
The carbonyl carbons of the ketone and the ester are expected to be the most downfield signals. The aromatic carbons will appear in the typical aromatic region, with the carbon bearing the nitro group and the carbon attached to the ketone group being significantly deshielded. The carbons of the aliphatic chain and the ethyl group will resonate in the upfield region.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (ketone) | 195 - 198 |
| C=O (ester) | 173 - 175 |
| C-NO₂ (aromatic) | 148 - 150 |
| C-C=O (aromatic) | 137 - 139 |
| Aromatic CHs | 123 - 135 |
| O-CH₂ (ethyl ester) | 60 - 62 |
| Aliphatic CH₂s | 24 - 40 |
| CH₃ (ethyl ester) | 14 - 15 |
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Complete Structural Assignment and Conformational Insights
To unambiguously assign all proton and carbon signals and to gain insights into the three-dimensional structure, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, it would show correlations between the adjacent methylene groups in the heptanoate chain and between the ethyl group's methylene and methyl protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This would establish direct one-bond correlations between protons and the carbons they are attached to, allowing for the definitive assignment of the aliphatic and aromatic CH signals.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range (2-3 bond) correlations between protons and carbons. Key correlations would be expected between the C6-H₂ protons and the ketone carbonyl carbon, as well as with the aromatic carbons. Similarly, correlations between the O-CH₂ protons of the ethyl group and the ester carbonyl carbon would confirm the ester functionality.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could reveal through-space interactions between the protons of the C6-methylene group and the aromatic protons, providing insights into the preferred conformation of the aliphatic chain relative to the aromatic ring.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis
High-resolution mass spectrometry is crucial for determining the exact molecular weight and elemental composition of a compound. For this compound (C₁₅H₁₉NO₅), the calculated exact mass is 293.1263 g/mol . HRMS analysis would be expected to yield a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ with a mass-to-charge ratio very close to this value, confirming the molecular formula.
The fragmentation pattern observed in the mass spectrum would provide further structural evidence. Key predicted fragmentation pathways include:
Alpha-cleavage at the ketone, leading to the formation of a 3-nitrophenylacylium ion.
McLafferty rearrangement , if sterically feasible, involving the transfer of a gamma-hydrogen from the aliphatic chain to the ketone oxygen, followed by cleavage.
Cleavage of the ester group , leading to the loss of an ethoxy radical or ethylene.
Predicted HRMS Fragmentation Data
| Fragment Ion (m/z) | Possible Structure/Formula |
| 293.1263 | [M]⁺ Molecular ion |
| 248.0923 | [M - OEt]⁺ |
| 150.0218 | [NO₂C₆H₄CO]⁺ |
| 120.0422 | [C₇H₅O₂]⁺ |
| 144.1150 | [C₈H₁₆O₂]⁺ (from McLafferty rearrangement) |
Fourier-Transform Infrared (FTIR) Spectroscopy for Diagnostic Functional Group Vibrations
FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The predicted FTIR spectrum of this compound would show characteristic absorption bands for its key functional groups.
Predicted FTIR Data
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H stretch | 3100 - 3000 | Medium |
| Aliphatic C-H stretch | 3000 - 2850 | Medium-Strong |
| C=O stretch (ketone) | 1700 - 1680 | Strong |
| C=O stretch (ester) | 1750 - 1735 | Strong |
| N-O asymmetric stretch (nitro) | 1550 - 1515 | Strong |
| N-O symmetric stretch (nitro) | 1365 - 1335 | Strong |
| C-O stretch (ester) | 1250 - 1100 | Strong |
| Aromatic C=C stretch | 1600 - 1450 | Medium |
The presence of two distinct carbonyl peaks would be a key diagnostic feature, differentiating the ketone from the ester. The strong absorptions corresponding to the nitro group would also be a prominent feature of the spectrum.
Electronic Absorption (UV-Vis) Spectroscopy for Aromatic and Carbonyl Chromophores
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with chromophores, such as aromatic rings and carbonyl groups. The UV-Vis spectrum of this compound, likely recorded in a solvent like ethanol (B145695) or acetonitrile, is expected to show absorptions corresponding to the π → π* and n → π* transitions.
The 3-nitrophenyl ketone moiety is the primary chromophore. The spectrum would likely be dominated by strong absorptions in the UV region, characteristic of the π → π* transitions of the substituted benzene (B151609) ring. A weaker, longer-wavelength absorption corresponding to the n → π* transition of the carbonyl group may also be observed. The presence of the nitro group, a strong auxochrome, would be expected to cause a bathochromic (red) shift in the absorption maxima compared to an unsubstituted acetophenone.
Predicted UV-Vis Absorption Data
| Transition | Predicted λmax (nm) | Solvent |
| π → π | ~240 - 260 | Ethanol |
| n → π | ~300 - 330 | Ethanol |
This comprehensive spectroscopic analysis, based on predictive methods and data from analogous structures, provides a detailed and scientifically sound characterization of this compound. Experimental verification of these predictions would be the next logical step in the full elucidation of this compound's properties.
X-ray Crystallography for Solid-State Molecular Geometry and Packing Arrangements
As of the current body of scientific literature, a definitive single-crystal X-ray crystallographic analysis for this compound has not been reported. Consequently, detailed experimental data regarding its solid-state molecular geometry and crystal packing arrangements are not available.
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional structure of a crystalline solid at the atomic level. This method would allow for the unequivocal determination of bond lengths, bond angles, and torsion angles within the this compound molecule. Furthermore, it would reveal the specific conformation adopted by the molecule in the solid state, including the orientation of the nitrophenyl group relative to the heptanoate chain.
In the absence of experimental crystallographic data, computational modeling techniques, such as Density Functional Theory (DFT), could be employed to predict the likely solid-state conformation and to simulate potential crystal packing arrangements. However, such theoretical models would require experimental validation.
Should a single crystal of sufficient quality be grown in the future, X-ray diffraction analysis would be anticipated to provide the following key structural details:
Crystallographic Data: This would include the crystal system, space group, and unit cell dimensions.
Molecular Geometry: Precise measurements of all bond lengths and angles would be obtained. For instance, the C=O and N-O bond lengths in the keto and nitro groups, respectively, would be determined with high accuracy.
Conformation: The dihedral angles along the flexible heptanoate chain and the rotational orientation of the ethyl ester and nitrophenyl groups would be defined.
Intermolecular Interactions: The analysis would identify and characterize any non-covalent interactions, such as hydrogen bonds, dipole-dipole interactions, or π-stacking, that govern the packing of the molecules in the crystal lattice. These interactions are crucial for understanding the physical properties of the solid material.
Without a published crystal structure, a comprehensive discussion of the solid-state molecular geometry and packing of this compound remains speculative. The scientific community awaits the successful crystallization and subsequent X-ray diffraction analysis of this compound to provide these definitive structural insights.
Theoretical and Computational Investigations of Ethyl 7 3 Nitrophenyl 7 Oxoheptanoate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are pivotal in modern chemistry for elucidating the electronic structure and predicting the reactivity of molecules. These computational methods provide insights into molecular properties at the atomic level, which are often difficult or impossible to obtain through experimental means alone. For Ethyl 7-(3-nitrophenyl)-7-oxoheptanoate, these calculations can map out its electronic landscape, offering a predictive understanding of its chemical behavior.
Density Functional Theory (DFT) Studies of Ground State Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is particularly effective for determining the ground-state properties of molecules by calculating the electron density. For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), can be employed to optimize the molecular geometry and predict various electronic properties. materialsciencejournal.org
Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, can also be calculated using DFT. researchgate.netnih.gov These descriptors, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), provide a quantitative measure of the molecule's reactivity.
Table 1: Predicted Ground State Properties of this compound using DFT (B3LYP/6-311G(d,p))
| Property | Predicted Value |
| Total Energy (Hartree) | -1055.234 |
| Dipole Moment (Debye) | 4.52 |
| Electronegativity (χ) (eV) | 4.35 |
| Chemical Hardness (η) (eV) | 2.15 |
| Global Electrophilicity (ω) (eV) | 4.41 |
Note: The data in this table is hypothetical and intended for illustrative purposes, based on typical values for similar organic molecules.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy and spatial distribution of these orbitals are crucial in predicting the outcome of chemical reactions. The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO signifies its ability to accept electrons (electrophilicity). youtube.com
For this compound, the HOMO is likely to be localized on the phenyl ring and the oxygen atoms of the ester group, which are electron-rich regions. The LUMO, conversely, is expected to be concentrated on the nitro group and the carbonyl carbon, which are electron-deficient centers. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a significant indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. materialsciencejournal.org
The distribution of the HOMO and LUMO can predict the regioselectivity of reactions. For example, a nucleophilic attack is most likely to occur at the atom with the largest LUMO coefficient, while an electrophilic attack will favor the atom with the largest HOMO coefficient.
Table 2: Predicted Frontier Molecular Orbital Properties of this compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.50 |
| LUMO Energy | -2.20 |
| HOMO-LUMO Gap | 4.30 |
Note: The data in this table is hypothetical and intended for illustrative purposes, based on typical values for similar organic molecules.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational chemistry provides powerful tools for predicting spectroscopic data, which can aid in the identification and characterization of molecules. nrel.govchemrxiv.org For this compound, theoretical predictions of NMR chemical shifts and infrared (IR) vibrational frequencies can be compared with experimental data to confirm its structure.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often in conjunction with DFT. nih.govarxiv.org These calculations provide theoretical chemical shift values for each nucleus in the molecule. By comparing these predicted shifts with experimental spectra, a detailed assignment of the observed signals can be made. youtube.com
Vibrational Frequencies: Theoretical IR spectra can be calculated by determining the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching or bending of bonds. nih.gov These predicted frequencies can be compared with experimental IR spectra to identify characteristic functional groups. For this compound, characteristic peaks for the C=O stretching of the ketone and ester, the N-O stretching of the nitro group, and the C-H stretching of the aromatic and aliphatic parts are expected. nih.gov It is common practice to scale the calculated frequencies to better match the experimental values due to the approximations inherent in the computational methods.
Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C=O (Ketone) | Stretching | 1685 |
| C=O (Ester) | Stretching | 1730 |
| NO₂ | Asymmetric Stretching | 1525 |
| NO₂ | Symmetric Stretching | 1345 |
| C-O (Ester) | Stretching | 1250 |
| Aromatic C-H | Stretching | 3100-3000 |
| Aliphatic C-H | Stretching | 2950-2850 |
Note: The data in this table is hypothetical and intended for illustrative purposes, based on typical values for similar organic molecules.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions
While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and interactions with the surrounding environment, such as a solvent.
For a flexible molecule like this compound, with its long aliphatic chain, MD simulations can reveal the preferred conformations in different solvents. By simulating the molecule in a box of solvent molecules (e.g., water, ethanol (B145695), or chloroform), one can observe how the molecule folds and interacts with the solvent. This is crucial for understanding its solubility and how its shape might change in different chemical environments. The simulations can also provide information on the radial distribution functions of solvent molecules around specific functional groups, indicating the extent and nature of solvation.
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction rate.
For this compound, one could computationally study various reactions, such as the reduction of the nitro group or the ketone, or nucleophilic addition to the carbonyl carbons. DFT calculations can be used to locate the transition state structures for these reactions. mdpi.commdpi.com Once the transition state is found, its energy can be used to calculate the activation energy of the reaction, which is directly related to the reaction rate. Furthermore, analysis of the transition state's geometry and vibrational modes can provide a detailed picture of the bond-breaking and bond-forming processes.
Structure-Activity Relationship (SAR) Studies through Computational Modeling (focused on synthetic utility)
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a molecule influences its properties and reactivity. ugm.ac.id Computational modeling can be a powerful approach to SAR, allowing for the systematic modification of a molecule's structure and the prediction of the resulting changes in its properties.
In the context of the synthetic utility of this compound, computational SAR studies could explore how modifications to its structure affect its reactivity in various chemical transformations. For example, one could investigate how substituting the nitro group with other electron-withdrawing or electron-donating groups at different positions on the phenyl ring influences the reactivity of the ketone or the ester. researchgate.net By calculating properties such as the charge on the carbonyl carbon or the LUMO energy for a series of related compounds, a quantitative structure-activity relationship (QSAR) model could be developed. Such a model could then be used to predict the reactivity of new, unsynthesized derivatives, guiding the design of future synthetic targets with desired properties.
Strategic Utilization As an Intermediate in Complex Organic Molecule Synthesis
Precursor for the Synthesis of Novel Heterocyclic Compounds
The structural motifs within ethyl 7-(3-nitrophenyl)-7-oxoheptanoate make it a promising precursor for the synthesis of a wide array of novel heterocyclic compounds. The presence of a ketone and an ester functionality allows for various cyclization strategies. For instance, the β-keto ester moiety, which can be generated from this compound, is a classic synthon for the synthesis of heterocycles like pyrimidines, pyridines, and pyrazoles through condensation reactions with appropriate binucleophiles.
Furthermore, the nitro group on the phenyl ring can be readily reduced to an amine, which can then participate in intramolecular cyclization reactions. For example, reduction of the nitro group followed by reductive amination of the ketone could lead to the formation of substituted piperidines. Alternatively, the newly formed amino group could react with the ester functionality, or a derivative thereof, to form lactams.
The Feist-Benary furan (B31954) synthesis is another relevant transformation where β-keto esters react with α-halo ketones or aldehydes to form substituted furans. uwindsor.ca Similarly, the Hantzsch pyrrole (B145914) synthesis could be adapted, using an aminoketone derived from the title compound to react with a β-dicarbonyl compound to furnish substituted pyrroles. uwindsor.ca
Table 1: Potential Heterocyclic Scaffolds from this compound
| Heterocyclic System | Key Functional Groups Utilized | Potential Reaction Type |
|---|---|---|
| Pyridines | Ketone, Ester | Hantzsch Synthesis Analogs |
| Pyrroles | Ketone, Nitro group (reduced) | Paal-Knorr Synthesis |
| Indoles/Quinolines | Ketone, Nitro group (reduced) | Fischer Indole/Friedländer Annulation |
| Piperidines | Ketone, Nitro group (reduced) | Reductive Amination/Cyclization |
Building Block in the Construction of Macrocyclic Structures
Macrocycles are of significant interest in medicinal chemistry and materials science, and their synthesis often relies on bifunctional building blocks that can undergo intramolecular cyclization. This compound possesses two distinct reactive termini—the ester and the aromatic ring—making it a suitable candidate for macrocyclization strategies.
One potential approach involves the elaboration of the ester and the phenyl ring with reactive functionalities that can subsequently be coupled. For instance, the ester could be hydrolyzed to a carboxylic acid, and the nitro group could be reduced to an amine. The resulting amino acid could then be coupled with another bifunctional molecule to form a long-chain precursor ripe for a high-dilution macrolactamization or macrolactonization reaction.
The principles of conformational and template-induced preorganization are crucial for efficient macrocyclization. acs.org The rigid phenyl group in this compound can act as a conformational constraint, potentially favoring a folded conformation of a long-chain derivative that brings the reactive ends into proximity, thus facilitating the intramolecular cyclization. acs.org
Role in the Total Synthesis of Natural Products and Bioactive Molecule Scaffolds
Ketoesters are valuable intermediates in the total synthesis of natural products, often serving as precursors for key bond-forming reactions. beilstein-journals.orgresearchgate.netnih.govresearchgate.net The electrophilic nature of the ketone in compounds like this compound allows for a variety of nucleophilic additions and aldol (B89426) reactions to build molecular complexity. nih.gov
For example, an intramolecular aldol condensation could be envisioned after suitable modification of the aliphatic chain, leading to the formation of cyclic systems. The 3-nitrophenyl group, while providing a site for further functionalization, also electronically modifies the reactivity of the ketone.
In the synthesis of complex natural products, vicinal ketoesters have been employed in key reactions such as carbonyl ene reactions and Mannich reactions. nih.gov While the title compound is not a vicinal ketoester, its ketone functionality can be readily elaborated to introduce further carbonyl groups, thus accessing similar reactivity. The strategic placement of the nitro group also opens up possibilities for late-stage diversification of a natural product scaffold.
Application in Divergent Synthesis Pathways for Analog Library Generation
Divergent synthesis is a powerful strategy for generating libraries of structurally related compounds from a common intermediate. This compound is an ideal starting point for such a strategy due to its multiple, orthogonally reactive functional groups.
A divergent synthesis could commence from this central scaffold, with different reaction pathways targeting the ester, the ketone, and the nitro group.
Table 2: Divergent Synthesis Pathways from this compound
| Pathway | Targeted Functional Group | Potential Transformations | Resulting Compound Class |
|---|---|---|---|
| A | Ethyl Ester | Amidation, Reduction to alcohol, Grignard addition | Amides, Alcohols, Tertiary alcohols |
| B | Ketone | Reduction to alcohol, Reductive amination, Wittig reaction | Secondary alcohols, Amines, Alkenes |
This approach would allow for the rapid generation of a diverse library of analogs from a single, readily accessible starting material, which is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.
Development as a Coupling Partner in Advanced Synthetic Methodologies
Modern organic synthesis heavily relies on cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. Aromatic ketones and esters have emerged as viable electrophiles in such reactions. chemrxiv.orgresearchgate.netacs.orgrsc.org The 3-nitrophenyl group of this compound can be envisioned as a coupling partner in various transition metal-catalyzed reactions.
For instance, the nitro group can be converted to a more versatile functional group for cross-coupling, such as a halide or a triflate, via a Sandmeyer reaction on the corresponding aniline (B41778). This would enable Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings to introduce a wide range of substituents on the aromatic ring.
More recent advancements have explored the direct use of aromatic ketones in deacylative cross-coupling reactions, where the acyl group is cleaved, and the aromatic ring is coupled with a nucleophile. chemrxiv.org Although challenging, this would represent a highly atom-economical way to utilize the aromatic core of the title compound.
Emerging Research Directions and Future Perspectives for Ethyl 7 3 Nitrophenyl 7 Oxoheptanoate
Sustainable and Flow Chemistry Approaches for its Synthesis and Derivatization
The traditional synthesis of aryl ketones often involves Friedel-Crafts acylation, which can be resource-intensive and generate significant waste. Future research will likely focus on developing more sustainable synthetic routes to Ethyl 7-(3-nitrophenyl)-7-oxoheptanoate. This includes the use of greener solvents, alternative acylating agents, and heterogeneous catalysts to minimize environmental impact.
Flow chemistry, or continuous-flow synthesis, presents a promising avenue for the synthesis and derivatization of this compound. numberanalytics.comacs.org The advantages of flow chemistry include enhanced heat and mass transfer, improved safety for handling potentially hazardous reagents, and the potential for process automation. researchgate.net For instance, the Friedel-Crafts acylation of nitrobenzene (B124822) derivatives could be performed in a continuous-flow reactor, allowing for precise control over reaction parameters and potentially improving yields and purity. acs.orgthieme-connect.com Furthermore, subsequent derivatization reactions, such as the reduction of the nitro group or functionalization of the aliphatic chain, could be integrated into a multi-step flow synthesis, streamlining the production of a library of related compounds. innovationnewsnetwork.com
| Parameter | Traditional Batch Synthesis | Flow Chemistry Synthesis |
| Reaction Time | Hours to days | Minutes to hours |
| Heat & Mass Transfer | Often inefficient | Highly efficient |
| Safety | Handling of hazardous reagents can be risky | Improved safety through containment |
| Scalability | Can be challenging | More readily scalable |
| Waste Generation | Can be significant | Often reduced |
Integration into Automated and High-Throughput Synthesis Platforms
The increasing demand for the rapid synthesis and screening of new chemical entities has driven the development of automated and high-throughput synthesis platforms. numberanalytics.comarborpharmchem.combohrium.com Integrating the synthesis of this compound and its derivatives into such platforms could significantly accelerate the discovery of new applications for this class of compounds.
Automated synthesis systems can perform multi-step reactions with minimal human intervention, enabling the rapid production of a library of analogs with variations in the aromatic ring substitution or the aliphatic chain. innovationnewsnetwork.comnih.gov This could be coupled with high-throughput screening techniques to evaluate the biological activity or material properties of the synthesized compounds in a massively parallel fashion. rsc.orgpurdue.eduacs.org For example, a library of derivatives could be screened for their potential as enzyme inhibitors, antimicrobial agents, or as components in novel polymers.
| Platform | Key Advantages | Potential Application for this compound |
| Automated Synthesis | Increased reproducibility, efficiency, and safety | Rapid generation of a library of derivatives |
| High-Throughput Screening | Massively parallel testing of compounds | Accelerated discovery of new biological activities or material properties |
Potential in Materials Science Applications as a Monomer or Linker Component
The bifunctional nature of this compound, with its reactive nitro group and ester functionality, makes it an intriguing candidate for applications in materials science. After reduction of the nitro group to an amine, the resulting amino-ester could serve as a monomer for the synthesis of novel polyamides or polyimides. The long aliphatic chain could impart flexibility to the polymer backbone, while the aromatic ring would provide rigidity and potential for π-stacking interactions.
Furthermore, this molecule could be explored as a functional linker in the design of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). nih.govspringernature.comresearchgate.netacs.org The length and flexibility of the heptanoate (B1214049) chain could influence the pore size and guest accessibility of the resulting framework, while the functional groups on the aromatic ring could be tailored to introduce specific properties, such as catalytic activity or selective binding of guest molecules.
Unexplored Reactivity Patterns and Undiscovered Synthetic Utilities
Beyond the more predictable transformations of its functional groups, this compound may possess unexplored reactivity patterns that could lead to novel synthetic utilities. The interplay between the electron-withdrawing nitro group and the ketone functionality could lead to interesting and potentially useful chemical behavior. rsc.orgmdpi.com
For instance, photochemical activation of the nitroaromatic system could induce novel cyclization or rearrangement reactions, providing access to complex molecular architectures that would be difficult to synthesize through conventional means. The long aliphatic chain could also participate in intramolecular reactions, leading to the formation of macrocyclic structures. A deeper understanding of the fundamental reactivity of this molecule could unlock new and powerful synthetic strategies.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for Ethyl 7-(3-nitrophenyl)-7-oxoheptanoate, and how can reaction yields be optimized?
- Methodology : A common approach involves the oxidation of cycloheptanone derivatives followed by esterification. For example, Ballini et al. (1991) demonstrated that oxidation of 7-hydroxyheptanoate esters with pyridinium chlorochromate (PCC) yields 7-oxoheptanoate derivatives . To optimize yields:
- Use anhydrous conditions to prevent hydrolysis of the ester group.
- Control reaction temperature (typically 0–25°C) to minimize side reactions.
- Monitor reaction progress via TLC or GC-MS.
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
- NMR Spectroscopy : Compare chemical shifts of the nitro-phenyl group (δ ~8.0–8.5 ppm for aromatic protons) and ketone carbonyl (δ ~2.5–3.0 ppm).
- FT-IR : Confirm the presence of ester carbonyl (~1730 cm⁻¹) and nitro groups (~1520 cm⁻¹ and ~1350 cm⁻¹).
- HPLC : Use a C18 column with UV detection at 254 nm for purity assessment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
